molecular formula C6H9BrO B12286055 4-(Bromomethyl)-3,6-dihydro-2H-pyran

4-(Bromomethyl)-3,6-dihydro-2H-pyran

Cat. No.: B12286055
M. Wt: 177.04 g/mol
InChI Key: UZBQZAICRIZSFX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,6-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and the presence of a bromomethyl group at the 4-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,6-dihydro-2H-pyran typically involves the bromination of 3,6-dihydro-2H-pyran. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted pyrans with various functional groups.

    Oxidation: Pyran aldehydes or carboxylic acids.

    Reduction: Methyl-substituted pyrans.

Scientific Research Applications

4-(Bromomethyl)-3,6-dihydro-2H-pyran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,6-dihydro-2H-pyran largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. This can lead to the formation of new carbon-nucleophile bonds, altering the compound’s structure and properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-3,6-dihydro-2H-pyran
  • 4-(Iodomethyl)-3,6-dihydro-2H-pyran
  • 4-(Hydroxymethyl)-3,6-dihydro-2H-pyran

Uniqueness

4-(Bromomethyl)-3,6-dihydro-2H-pyran is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts in nucleophilic substitution reactions.

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

4-(bromomethyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C6H9BrO/c7-5-6-1-3-8-4-2-6/h1H,2-5H2

InChI Key

UZBQZAICRIZSFX-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1CBr

Origin of Product

United States

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